6-Hydroxy-trans,trans-2,4-hexadienal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

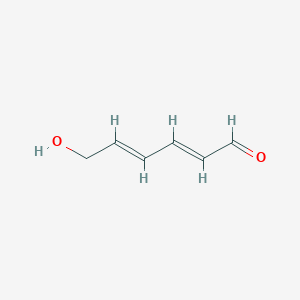

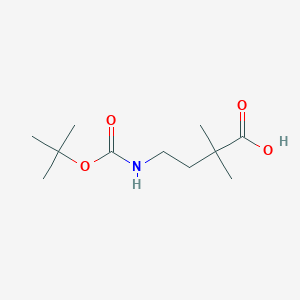

6-Hydroxy-trans,trans-2,4-hexadienal (HHE) is a reactive lipid electrophile that is generated through the oxidation of polyunsaturated fatty acids (PUFAs). HHE has been found to play a significant role in various biological processes, including inflammation, apoptosis, and cancer cell growth.

Scientific Research Applications

Hematotoxic Effects of 6-Hydroxy-trans,trans-2,4-hexadienal

- Abstract : 6-Hydroxy-trans,trans-2,4-hexadienal (CHO-M-OH), a metabolite of trans,trans-muconaldehyde, exhibits hematotoxic effects in mice. It inhibits iron uptake in erythroid cells and alters white blood cell counts at certain dosages, indicating its potential role in benzene toxicity (Zhang et al., 1995).

Adduct Formation with Deoxyguanosine

- Abstract : trans-4-Hydroxy-2-hexenal, a reactive metabolite, forms diastereomeric adducts with deoxyguanosine in vitro. These adducts suggest possible mechanisms for 4-hydroxyalkenal and pyrrolizidine alkaloid genotoxicity (Winter, Segall, & Haddon, 1986).

Synthesis of Pheromone via Palladium-Catalyzed Reactions

- Abstract : The synthesis of pheromone of the carpenter bee is achieved through a palladium-catalyzed reaction sequence applied to (E,Z)-2,4-hexadiene and (E,E)-2,4-hexadiene (Bäckvall, Byström, & Nyström, 1985).

Mutagenicity of Trans, Trans-Muconaldehyde Metabolites

- Abstract : Trans, trans-Muconaldehyde (MUC) and its metabolites, including 6-hydroxy-trans,trans-2,4-hexadienal, demonstrate mutagenic activity in Chinese hamster V79 cells. The reactivity towards glutathione suggests that alkylating potential is important in the genotoxicity of these compounds (Chang et al., 1994).

Metabolism in Mouse Liver

- Abstract : In mouse liver, trans, trans-muconaldehyde is reduced to 6-hydroxy-trans,trans-2,4-hexadienal (OH/CHO) and further to 1,6-dihydroxy-trans,trans-2,4-hexadiene (OH/OH). The main enzymes responsible are alcohol dehydrogenase (Adh1) and aldehyde reductase AKR1A4 (Short et al., 2006).

Impact on T Leukemia Cells

- Abstract : The concentration of 4-hydroxy-2,3 trans-nonenal, derived from lipid peroxidation, inversely correlates with the growth rate of T leukemia cells. Its nuclear localization and concentration are measured in leukemic cells, suggesting its role in cell proliferation and differentiation (Calonghi et al., 2004).

Synthesis of Trans-1,4-Hexadiene

- Abstract : Trans-1,4-Hexadiene, important in functionalizable polymers, is synthesized through a rhodium-catalyzed codimerization of 1,3-butadiene and ethylene. A new combination of a rhodium catalyst with a polyethylene glycol-water solvent system results in high yield and selectivity (Behr & Miao, 2005).

Metabolism Pathways in Mouse Liver Cytosol

- Abstract : The metabolism of trans,trans-muconaldehyde (MUC) in mouse liver cytosol results in two end products, one of which is 6-hydroxy-trans,trans-2,4-hexadienal. The metabolite formation suggests a complex metabolic pathway for MUC, involving both oxidation and reduction processes (Zhang et al., 2005).

Potential DNA Adduct Marker by Trans-4-Hydroxy-2-nonenal

- Abstract : Trans-4-Hydroxy-2-nonenal, a major product of lipid peroxidation, forms adducts with deoxyguanosine under physiological conditions. These findings suggest trans-4-hydroxy-2-nonenal's DNA damaging potential and its role in assessing potential DNA damage related to lipid peroxidation (Sodum & Chung, 1988).

Comparative Study on n-3 PUFA Oxidation Products

- Abstract : Trans-4-Hydroxy-2-hexenal (HHE), a product of n-3 PUFA oxidation, is compared with trans-4-hydroxy-2-nonenal (HNE). HHE shows different adduction targets and detoxification pathways, indicating its distinct biochemistry and cell biology (Long & Picklo, 2010).

Defense-Related Gene Induction by C6-Volatiles

- Abstract : C6-volatiles, including aldehydes like trans-2-hexenal, induce defense-related genes in Arabidopsis seedlings. These volatiles act as wound signals in plants, inducing a subset of genes involved in the plant's defense response (Bate & Rothstein, 1998).

properties

CAS RN |

141812-70-6 |

|---|---|

Product Name |

6-Hydroxy-trans,trans-2,4-hexadienal |

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

(2E,4E)-6-hydroxyhexa-2,4-dienal |

InChI |

InChI=1S/C6H8O2/c7-5-3-1-2-4-6-8/h1-5,8H,6H2/b3-1+,4-2+ |

InChI Key |

PCYZGEHNECVSCF-UHFFFAOYSA-N |

Isomeric SMILES |

C(/C=C/C=C/C=O)O |

SMILES |

C(C=CC=CC=O)O |

Canonical SMILES |

C(C=CC=CC=O)O |

synonyms |

(E,E)-6-hydroxyhexa-2,4-dienal 6-hydroxy-2,4-hexadienal 6-hydroxy-trans,trans-2,4-hexadienal 6-hydroxyhexa-2,4-dienal CHO-M-OH |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)

![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)